molecular formula C6H11N3 B3101793 1-isopropyl-3-methyl-1H-1,2,4-triazole CAS No. 1401305-30-3

1-isopropyl-3-methyl-1H-1,2,4-triazole

Cat. No.: B3101793
CAS No.: 1401305-30-3
M. Wt: 125.17 g/mol
InChI Key: MUCDLINLVSFNPQ-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an isopropyl group and a methyl group attached to the triazole ring.

Preparation Methods

The synthesis of 1-isopropyl-3-methyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of isopropyl hydrazine with methyl isocyanate can lead to the formation of the desired triazole compound. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at elevated temperatures .

Industrial production methods often involve multi-step processes to ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization process. For example, the use of palladium catalysts in the presence of base can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-Isopropyl-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of triazole derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of partially or fully reduced triazole derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Scientific Research Applications

1-Isopropyl-3-methyl-1H-1,2,4-triazole has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. In medicinal chemistry, triazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

1-Isopropyl-3-methyl-1H-1,2,4-triazole can be compared with other triazole derivatives to highlight its uniqueness:

    1,2,3-Triazole: Unlike 1,2,4-triazole, 1,2,3-triazole has a different arrangement of nitrogen atoms in the ring.

    1,2,4-Triazole: Other 1,2,4-triazole derivatives, such as 1,2,4-triazole itself, share a similar core structure but differ in their substituents.

Similar compounds include:

  • 1,2,3-Triazole
  • 1,2,4-Triazole
  • 1,2,4-Triazole-3-thiol
  • 1,2,4-Triazole-5-carboxylic acid

Each of these compounds has unique properties and applications, making them valuable in different research and industrial contexts.

Properties

IUPAC Name

3-methyl-1-propan-2-yl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5(2)9-4-7-6(3)8-9/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCDLINLVSFNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N′-isopropylacetohydrazonamide 6 was treated with triethylorthoformate in ethanol, followed by triethylamine and tetrahydrofuran to give 7 (CAS Reg. No. 1401305-30-3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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